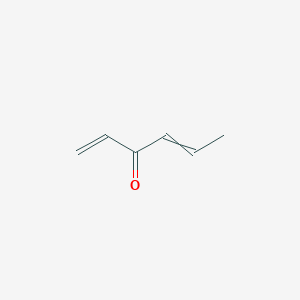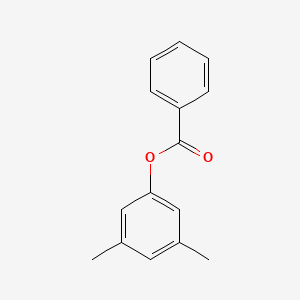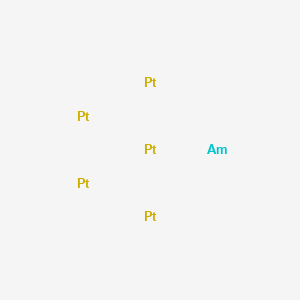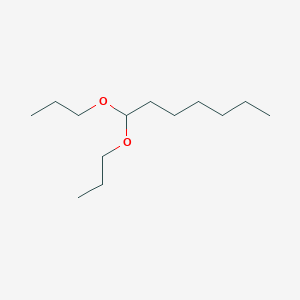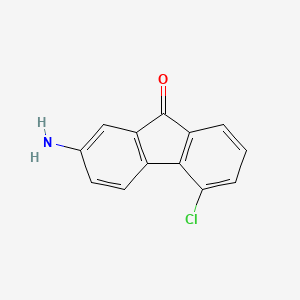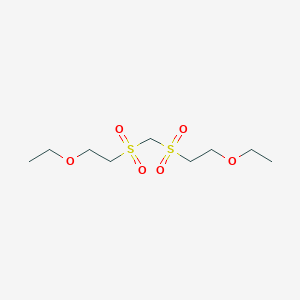
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane is an organic compound with the molecular formula C10H22O6S2 It is characterized by the presence of ethoxy and sulfonyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethoxyethanol with sulfonyl chloride under controlled conditions to form the desired product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various sulfone and alcohol derivatives.
Applications De Recherche Scientifique
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonyl groups make it a useful reagent in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism by which 1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxy groups may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparaison Avec Des Composés Similaires
1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane can be compared with similar compounds such as:
1-(Methylsulfonyl)-2-[2-(methylsulfonyl)ethoxy]ethane: This compound has similar sulfonyl groups but differs in the presence of methyl groups instead of ethoxy groups.
1-Ethoxy-2-methoxyethane: This compound has a simpler structure with only one sulfonyl group and an additional methoxy group.
Propriétés
Numéro CAS |
6331-15-3 |
|---|---|
Formule moléculaire |
C9H20O6S2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane |
InChI |
InChI=1S/C9H20O6S2/c1-3-14-5-7-16(10,11)9-17(12,13)8-6-15-4-2/h3-9H2,1-2H3 |
Clé InChI |
BSNGYRWBWCBJIG-UHFFFAOYSA-N |
SMILES canonique |
CCOCCS(=O)(=O)CS(=O)(=O)CCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


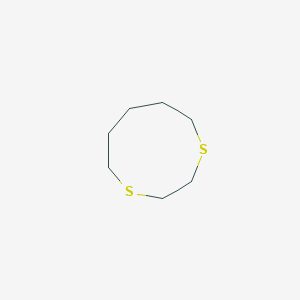

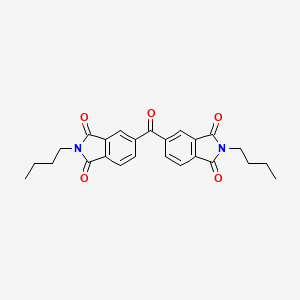
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
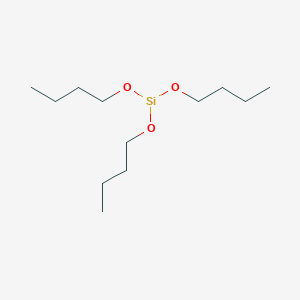

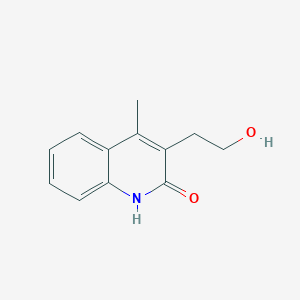
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
